

The Pharmacokinetics of Pentopril: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxyl-containing class of antihypertensive agents. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, CGS 13934, which is responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetics of **Pentopril**, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support further research and development of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of **Pentopril** and its active metabolite, CGS 13934, have been characterized in both human and animal studies. A summary of key quantitative parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Pentopril in Humans



Parameter	Value	Species	Study Conditions	Citation
Absorption				
Kinetics	Rapid, zero- order	Human	Single oral doses (50-750 mg)	[1]
Distribution				
Apparent Volume of Distribution (Vd)	0.83 L/kg	Human	Single oral doses	[1]
Metabolism				
Half-life (t½)	< 1 hour	Human	Multiple oral doses (125 mg q12h)	[1]
Elimination				
Oral Clearance (CL/F)	~0.79 L/hr/kg	Human	Single oral doses	[1]
Urinary Recovery (as Pentopril)	21% (± 5%)	Human	125 mg and 250 mg doses	[1]
Renal Clearance (CLR) - Young	203 ml/min	Human	[2]	
Renal Clearance (CLR) - Elderly	107 ml/min	Human	[2]	

Table 2: Pharmacokinetic Parameters of CGS 13934 (Active Metabolite) in Humans



Parameter	Value	Species	Study Conditions	Citation
Metabolism				
Half-life (t½)	~2 hours	Human	Multiple oral doses (125 mg q12h)	[1]
Half-life (t½) - Young	3.9 hours	Human	[2]	
Half-life (t½) - Elderly	3.6 hours	Human	[2]	
Elimination				_
Urinary Recovery (as CGS 13934)	40% (± 5%)	Human	125 mg and 250 mg doses	[1]
Renal Clearance (CLR) - Young	205 ml/min	Human	[2]	
Renal Clearance (CLR) - Elderly	116 ml/min	Human	[2]	
Pharmacodynam ics				
Half-maximal inhibition (IC50) of plasma ACE	53 ng/mL	Human	Single oral doses (10-500 mg)	[1]

Table 3: Pharmacokinetic Parameters of Pentopril and CGS 13934 in Rats



Parameter	Value	Species	Study Conditions	Citation
Pentopril				
Elimination Half- life (t½)	~1 minute	Rat	Intravenous administration	[3]
CGS 13934				
Elimination Half- life (t½) - IV	13 min (± 3.5)	Rat	Intravenous administration	[3]
Apparent Half-life (t½) - from oral Pentopril	20 min (± 5)	Rat	Oral administration of Pentopril	[3]
Apparent Bioavailability	66%	Rat	Oral administration of Pentopril	[3]
Half-maximal inhibition (IC50) of pressor response	0.11 μg/mL	Rat	[3]	

Absorption

Following oral administration in humans, **Pentopril** is absorbed rapidly, exhibiting zero-order kinetics.[1] In studies with conscious rats, the parent drug was not detected in plasma after oral administration, indicating rapid and complete hydrolysis to its active metabolite, CGS 13934, upon entering systemic circulation.[3]

Distribution

In humans, **Pentopril** has an apparent volume of distribution of 0.83 L/kg.[1]

Metabolism



Pentopril is a prodrug that is rapidly and extensively hydrolyzed to its active carboxylic acid metabolite, CGS 13934.[3][4] This biotransformation is crucial for its pharmacological activity. The half-life of **Pentopril** is very short, being less than 1 hour in humans and approximately 1 minute in rats.[1][3] The active metabolite, CGS 13934, has a longer half-life of about 2 hours in humans under multiple-dose regimens.[1]

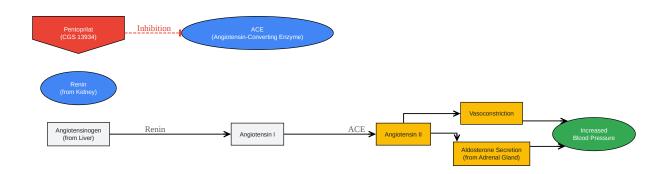
Excretion

The primary route of elimination for both **Pentopril** and its active metabolite is renal.[5] In humans, after oral doses of 125 mg and 250 mg, urinary recovery was approximately 21% for **Pentopril** and 40% for CGS 13934.[1] Renal clearance of both compounds is significantly influenced by age and renal function.[2][5] In elderly subjects, the renal clearance of both **Pentopril** and CGS 13934 is significantly decreased compared to younger subjects.[2] Similarly, patients with compromised renal function (creatinine clearance < 50 ml/min) show a sharp increase in the area under the curve (AUC) and half-life of the active metabolite.[5] This is attributed to the significant contribution of renal tubular secretion to the total renal elimination of both the parent drug and its metabolite.[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The antihypertensive effect of **Pentopril** is mediated by its active metabolite, CGS 13934, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.





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Caption: Mechanism of action of **Pentopril**at on the RAAS.

As depicted in the diagram, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, **Pentopril**'s active metabolite, CGS 13934, reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[4]

Experimental Protocols

Detailed experimental protocols for the determination of **Pentopril** and its metabolite in biological fluids are crucial for pharmacokinetic studies. While specific protocols for **Pentopril** are not readily available in the cited literature, a representative method for a similar ACE inhibitor, captopril, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is described below. This methodology is likely analogous to the techniques used in the pharmacokinetic evaluation of **Pentopril**.

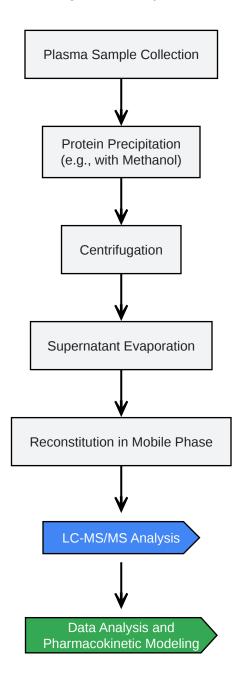
Representative Bioanalytical Method: LC-MS/MS for ACE Inhibitor Quantification



- 1. Sample Preparation (Plasma)
- Protein Precipitation: To a 100 μL aliquot of human plasma, add 300 μL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard.
- Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.



- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
- Gas Temperatures and Flow Rates: Optimize desolvation gas temperature and flow, and collision gas pressure for maximum signal intensity.



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Caption: General workflow for bioanalytical sample processing.



Conclusion

Pentopril is a rapidly absorbed prodrug that is efficiently converted to its active metabolite, CGS 13934. The pharmacokinetic profile is characterized by a short half-life of the parent compound and a longer half-life of the active metabolite, which is primarily cleared by the kidneys. Dose adjustments may be necessary for patients with renal impairment and for the elderly due to decreased renal clearance. The antihypertensive effects of **Pentopril** are directly attributable to the inhibition of ACE within the renin-angiotensin-aldosterone system by its active metabolite. Further research into the specific bioanalytical methodologies for **Pentopril** will enhance the understanding and development of this ACE inhibitor.

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